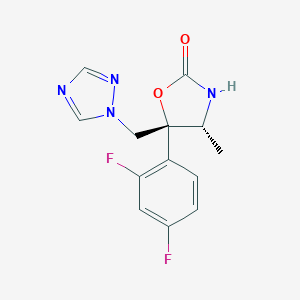

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone" is a member of the oxazolidinone class of compounds, which are known for their applications in medicinal chemistry, particularly as antimicrobial agents. Oxazolidinones are characterized by their unique mechanism of bacterial protein synthesis inhibition and have been the subject of extensive research due to their therapeutic potential .

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves cyclization and rearrangement reactions. For example, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which are structurally related to the compound , is achieved by starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization into the corresponding aziridine and rearrangement catalyzed by Sn(OTf)2 . Similarly, enantiomerically pure 4,5-substituted 2-oxazolidinones can be synthesized using electrochemical transformations and substitution reactions with organometallic nucleophiles .

Molecular Structure Analysis

The molecular structure of oxazolidinones is crucial for their biological activity. Studies have shown that the 4-carboxy-5-substituted-oxazolidin-2-ones can control the formation of peptide bonds in a specific conformation, which is essential for their function as pseudoprolines . Additionally, the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) tend to fold into a regular helical structure, which is significant for their potential biological applications .

Chemical Reactions Analysis

Oxazolidinones participate in various chemical reactions that are important for their synthesis and functionalization. For instance, the synthesis of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones involves reactions that lead to strong in vitro antibacterial activity against pathogenic bacteria . The presence of substituents like the 4-methyl-1,2,3-triazole moiety can influence the chemical properties and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the 4-isopropyl-5,5-diphenyloxazolidinone has a high melting point and low solubility in organic solvents, which affects its reactivity and the conditions required for its transformations . The conformational properties of oxazolidinones, as evidenced by their ability to fold into ordered structures or helical conformations, are also critical for their function and potential applications .

Aplicaciones Científicas De Investigación

Triazole Derivatives Development The compound is related to the triazole and oxazolidinone chemical families, both of which are significant in drug development due to their broad range of biological activities. Triazoles, such as 1H-1,2,4-triazoles, are crucial in creating new drugs because they offer various structural variations, which lead to different biological activities. These compounds have been explored for their potential in treating inflammatory diseases, microbial infections, and even neglected diseases due to their antimicrobial, antiplatelet, and antitumoral properties (Ferreira et al., 2013).

Oxazolidinone-Based Antibacterial Agents Oxazolidinones, on the other hand, represent a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They have shown bacteriostatic activity against significant pathogens, including drug-resistant strains. Linezolid, an oxazolidinone, has been highlighted for its effectiveness in treating infections caused by gram-positive bacteria, showcasing the potential of oxazolidinone derivatives in addressing resistant bacterial infections (Diekema & Jones, 2000). Recent studies have focused on developing new oxazolidinone derivatives with improved antibacterial activity, indicating ongoing research efforts to enhance the efficacy and safety profiles of these compounds (Poce et al., 2008).

Challenges and Innovations Despite the therapeutic potential, there are challenges in developing these derivatives, such as the emergence of drug-resistant bacteria and the adverse effects associated with long-term use. These issues underscore the importance of finding new, efficient preparation methods that consider green chemistry and sustainability while addressing the ever-evolving landscape of bacterial resistance and emerging diseases (Ferreira et al., 2013).

Direcciones Futuras

The future directions of this compound are likely tied to its use in the synthesis of Albaconazole and potentially other antifungal medications . As our understanding of fungal infections and resistance mechanisms grows, there may be opportunities to modify this compound to create new, more effective treatments.

Propiedades

IUPAC Name |

(4R,5R)-5-(2,4-difluorophenyl)-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVPPBYFZOBSGJ-AMIZOPFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435051 |

Source

|

| Record name | FT-0666842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone | |

CAS RN |

169058-26-8 |

Source

|

| Record name | FT-0666842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)